molecular formula C12H14O7 B13397986 (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B13397986
M. Wt: 270.23 g/mol
InChI Key: WVHAUDNUGBNUDZ-UHFFFAOYSA-N
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Description

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound characterized by its multiple hydroxyl groups and a phenoxy group attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactionsThe final deprotection step yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid group can produce primary alcohols .

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its structure allows it to interact with various enzymes and receptors, making it useful in studying biochemical pathways .

Medicine

In medicine, (2S,3S,4,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid is investigated for its potential therapeutic properties.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure provides specific properties that are valuable in manufacturing processes .

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and phenoxy groups allow it to form hydrogen bonds and hydrophobic interactions, influencing the activity of these targets. Pathways involved include modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

Properties

IUPAC Name

3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHAUDNUGBNUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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